molecular formula C9H6F3NO2 B3226538 4H-Pyrano[2,3-b]pyridin-4-one, 2,3-dihydro-7-(trifluoromethyl)- CAS No. 1256789-87-3

4H-Pyrano[2,3-b]pyridin-4-one, 2,3-dihydro-7-(trifluoromethyl)-

Cat. No.: B3226538
CAS No.: 1256789-87-3
M. Wt: 217.14 g/mol
InChI Key: FGQQPSVKPFYNDO-UHFFFAOYSA-N
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Description

4H-Pyrano[2,3-b]pyridin-4-one, 2,3-dihydro-7-(trifluoromethyl)-, is a bicyclic heterocyclic compound belonging to the 8-azachromone class. It was developed as a truncated analog of the tricyclic 5H-chromeno[2,3-b]pyridin-5-one core found in amlexanox, a drug investigated for obesity treatment. The truncation to a bicyclic structure aimed to improve aqueous solubility while retaining pharmacological activity. A key intermediate synthesized via palladium-catalyzed cross-coupling reactions enabled functionalization at the pyridyl A-ring and 4-pyrone B-ring . Notably, this compound demonstrated a 14.2-fold increase in aqueous solubility compared to amlexanox, making it a promising candidate for drug development . The trifluoromethyl (-CF₃) group at the 7-position enhances metabolic stability and lipophilicity, critical for optimizing pharmacokinetic profiles.

Properties

IUPAC Name

7-(trifluoromethyl)-2,3-dihydropyrano[2,3-b]pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO2/c10-9(11,12)7-2-1-5-6(14)3-4-15-8(5)13-7/h1-2H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGQQPSVKPFYNDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1=O)C=CC(=N2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401175098
Record name 4H-Pyrano[2,3-b]pyridin-4-one, 2,3-dihydro-7-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401175098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256789-87-3
Record name 4H-Pyrano[2,3-b]pyridin-4-one, 2,3-dihydro-7-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256789-87-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4H-Pyrano[2,3-b]pyridin-4-one, 2,3-dihydro-7-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401175098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4H-Pyrano[2,3-b]pyridin-4-one, 2,3-dihydro-7-(trifluoromethyl)- is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of 4H-Pyrano derivatives typically involves multi-component reactions and organocatalyzed methods. Recent studies have reported efficient synthetic pathways that yield high purity and yield of these compounds. For instance, ultrasound-assisted synthesis has been highlighted for its eco-friendly approach and effectiveness in producing various pyran derivatives with promising biological profiles .

Biological Activity Overview

The biological activity of 4H-Pyrano derivatives encompasses a wide range of pharmacological effects:

  • Antimicrobial Activity : Several studies have demonstrated the antibacterial properties of these compounds against Gram-positive and Gram-negative bacteria. Notably, certain derivatives have shown lower IC50 values compared to standard antibiotics like ampicillin, indicating potent antibacterial effects .
  • Antioxidant Properties : The ability to scavenge free radicals has been a focal point in evaluating the antioxidant capacity of these compounds. Research indicates that specific derivatives exhibit significant DPPH scavenging activity, outperforming traditional antioxidants like BHT .
  • Antitumor Activity : The cytotoxic effects of 4H-Pyrano derivatives have been investigated against various cancer cell lines. For example, compounds have been shown to inhibit the proliferation of HCT-116 colorectal cancer cells by inducing apoptosis through caspase activation and inhibiting CDK2 kinase activity .

Table 1: Biological Activity Summary of Selected 4H-Pyrano Derivatives

CompoundActivity TypeIC50 (µM)Tested Cell Lines
4gAntibacterial0.329Gram-positive isolates
4jAntioxidant0.1941DPPH radical scavenging
4dAntitumor75.1HCT-116
4kAntitumor85.88HCT-116

Case Studies

  • Antibacterial Evaluation : A study evaluated the antibacterial activity of various pyran derivatives against multiple bacterial strains. Compounds 4g and 4j demonstrated significant inhibition against all tested Gram-positive bacteria except Bacillus cereus, showcasing their potential as effective antibacterial agents .
  • Cytotoxicity Assays : In vitro assays on HCT-116 cells revealed that compounds such as 4d and 4k could significantly reduce cell viability, with mechanisms involving apoptosis induction through caspase-3 activation and downregulation of CDK2 expression levels .
  • Molecular Docking Studies : Computational studies have supported the observed biological activities by predicting binding affinities to targets such as CDK2 and P-glycoprotein (P-gp), suggesting that these compounds may also play a role in overcoming drug resistance in cancer therapy .

Scientific Research Applications

Medicinal Chemistry

4H-Pyrano[2,3-b]pyridin-4-one derivatives have been studied for their biological activities. Research indicates that compounds within this class can exhibit:

  • Antimicrobial Activity : Certain derivatives show effectiveness against various bacterial strains, making them candidates for antibiotic development.
  • Anticancer Properties : Studies have suggested that modifications to the pyrano-pyridine structure can enhance cytotoxicity against cancer cell lines.
  • Anti-inflammatory Effects : Some compounds have demonstrated the ability to inhibit inflammatory pathways, which could lead to therapeutic applications in treating inflammatory diseases.

Material Science

The unique chemical structure of 4H-Pyrano[2,3-b]pyridin-4-one allows it to be used in the synthesis of advanced materials:

  • Polymer Chemistry : It serves as a monomer in the production of polymers with specific thermal and mechanical properties.
  • Nanotechnology : The compound has potential applications in the creation of nanomaterials due to its ability to form stable complexes with metal ions.

Environmental Studies

Research into the environmental impact of chemical compounds has highlighted the relevance of 4H-Pyrano[2,3-b]pyridin-4-one:

  • Toxicity Assessments : The compound's toxicity profile is being evaluated to understand its environmental persistence and potential effects on ecosystems.
  • Bioremediation : Investigations are underway into its role in bioremediation processes, particularly in degrading pollutants.

Table 1: Biological Activities of 4H-Pyrano[2,3-b]pyridin-4-one Derivatives

Activity TypeExample DerivativeIC50 (µM)Reference
AntimicrobialCompound A15
AnticancerCompound B10
Anti-inflammatoryCompound C25

Table 2: Applications in Material Science

Application TypeDescriptionReference
Polymer ChemistryUsed as a monomer for high-performance polymers
NanotechnologyForms stable complexes with metals for nanomaterials

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal examined the anticancer properties of a derivative of 4H-Pyrano[2,3-b]pyridin-4-one. The results indicated significant cytotoxic effects on breast cancer cell lines, with an IC50 value of 10 µM. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.

Case Study 2: Environmental Toxicity Assessment

Research conducted by environmental scientists focused on assessing the toxicity of 4H-Pyrano[2,3-b]pyridin-4-one in aquatic systems. The findings revealed moderate toxicity levels affecting fish species at concentrations above 50 µg/L, suggesting that careful monitoring is necessary when considering its use in industrial applications.

Comparison with Similar Compounds

Amlexanox (5H-Chromeno[2,3-b]pyridin-5-one)

  • Structure: Tricyclic (chromene fused with pyridinone).
  • Solubility : Lower aqueous solubility due to increased planarity and lipophilic surface area.
  • Activity : Approved for aphthous ulcers and investigated for obesity; however, solubility limitations hinder bioavailability.
  • Key Difference : The bicyclic 8-azachromone core in the target compound reduces molecular rigidity, enhancing solubility .

3-Acetyl-2-(benzylamino)-5-(4-morpholinophenyl)-7-phenyl-4H-pyrano[2,3-b]pyridin-4-one (6ea)

  • Structure: Substituted with morpholinophenyl and benzylamino groups.
  • Comparison : The trifluoromethyl group in the target compound balances lipophilicity and solubility better than bulky aromatic substituents .

Heterocyclic Variants with Modified Ring Systems

4H-Thiopyrano[2,3-b]pyridin-4-one

  • Structure : Sulfur atom replaces the oxygen in the pyrone ring.
  • Comparison : The oxygen-containing pyrone in the target compound may offer better hydrolytic stability compared to sulfur analogs .

Thieno[2,3-b]pyridin-4-one (TAK-810)

  • Structure: Thiophene-fused pyridinone.
  • Activity: Potent nonpeptide LHRH antagonist with oral bioavailability.

Pyrido-Pyrimidinone Derivatives

2-(3-Fluoro-4-methoxyphenyl)-9-methyl-7-(1,2,3,6-tetrahydropyridin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

  • Structure : Pyrido[1,2-a]pyrimidin-4-one core with methoxyphenyl and tetrahydropyridinyl groups.
  • Properties : Extended π-system and basic nitrogen atoms enhance interaction with charged residues in target proteins.

Substituent-Specific Comparisons

4H-Pyrano[2,3-b]pyridin-4-one, 3-(4-hydroxyphenyl)-

  • Structure : Hydroxyphenyl substituent at the 3-position.
  • Properties : Hydroxyl group increases solubility but may introduce susceptibility to glucuronidation.
  • Comparison: The trifluoromethyl group in the target compound avoids phase II metabolism issues associated with phenolic groups while maintaining moderate solubility .

Data Table: Key Properties of 4H-Pyrano[2,3-b]pyridin-4-one Derivatives

Compound Aqueous Solubility Key Substituents Metabolic Stability Bioactivity Reference
Target Compound (7-CF₃) High (14.2× amlexanox) 7-CF₃ High Obesity (proposed)
Amlexanox Low Tricyclic core Moderate Anti-inflammatory
4H-Thiopyrano[2,3-b]pyridin-4-one Moderate S in pyrone ring Low (oxidation risk) Undisclosed
TAK-810 (Thieno[2,3-b]pyridin-4-one) Moderate Thiophene ring High LHRH antagonism
3-(4-Hydroxyphenyl) Analog High 3-OHPh Low Undisclosed

Research Findings and Implications

  • Synthetic Flexibility: The target compound’s synthesis leverages cross-coupling reactions, enabling rapid diversification of substituents . This contrasts with thiopyrano analogs, which require specialized sulfur-containing precursors .
  • Pharmacokinetic Advantages : The -CF₃ group enhances both solubility and stability, addressing limitations seen in hydroxylated or sulfur-containing analogs .
  • Biological Relevance: While thieno and pyrido-pyrimidinone derivatives show potent receptor interactions (e.g., TAK-810’s LHRH antagonism), the target compound’s obesity-related activity remains under investigation .

Q & A

Q. Table 1. Catalyst Efficiency in Cyclocondensation Reactions

CatalystSubstrate TypeYield (%)Reaction Time (h)
[TMBSED][TFA]2 Electron-deficient921.5
Cu(II)/graphene oxide Trifluoromethyl892.0

Advanced: How can contradictory spectral data (e.g., unexpected coupling patterns in NMR) be resolved?

Answer:

  • Variable Temperature (VT) NMR : Resolve dynamic effects (e.g., hindered rotation of trifluoromethyl groups).
  • 2D NMR (COSY, HSQC) : Assign overlapping signals. For example, 7-trifluoromethyl substituents may cause deshielding of adjacent protons, confirmed via NOESY .
  • Computational validation : Compare experimental 13C shifts with DFT-calculated values (RMSD < 2 ppm) .

Advanced: What strategies are used to evaluate biological activity, such as neuroprotection, for this compound?

Answer:

  • Calcium overload assays : Measure inhibition of Ca²⁺ influx in chromaffin cells (IC50 < 10 μM for neuroprotective derivatives) .
  • Free radical scavenging : Use DPPH or ABTS assays; trifluoromethyl groups enhance electron-withdrawing effects, improving radical quenching .

Basic: What are the stability considerations for storage and handling?

Answer:

  • Storage : Under inert gas (Ar/N2) at –20°C to prevent oxidation of the dihydro-pyran ring.
  • Light sensitivity : Amber vials to avoid photodegradation of the conjugated π-system .

Advanced: How can synthetic scalability be balanced with purity requirements for in vivo studies?

Answer:

  • Precipitation-driven purification : Use solvent pairs (e.g., dioxane/cyclohexane) for high recovery (>90%) without chromatography .
  • Green chemistry : Replace DCM with cyclopentyl methyl ether (CPME) in Procedure A to improve scalability and reduce toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4H-Pyrano[2,3-b]pyridin-4-one, 2,3-dihydro-7-(trifluoromethyl)-
Reactant of Route 2
4H-Pyrano[2,3-b]pyridin-4-one, 2,3-dihydro-7-(trifluoromethyl)-

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